molecular formula C9H10O5S B8398093 Furan-2-carboxylic acid (ethylthio)carbonyloxymethyl ester

Furan-2-carboxylic acid (ethylthio)carbonyloxymethyl ester

Cat. No.: B8398093
M. Wt: 230.24 g/mol
InChI Key: WBYQIZAFINSCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-carboxylic acid (ethylthio)carbonyloxymethyl ester is a useful research compound. Its molecular formula is C9H10O5S and its molecular weight is 230.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10O5S

Molecular Weight

230.24 g/mol

IUPAC Name

ethylsulfanylcarbonyloxymethyl furan-2-carboxylate

InChI

InChI=1S/C9H10O5S/c1-2-15-9(11)14-6-13-8(10)7-4-3-5-12-7/h3-5H,2,6H2,1H3

InChI Key

WBYQIZAFINSCRA-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)OCOC(=O)C1=CC=CO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Furancarboxylic acid (5.6 g, 50 mmol) is added to a stirred solution of NaHCO3 (8.4 g, 100 mmol) and TBA HSO4 (17.0 g, 50 mmol) in H2O (100 mL) at room temperature. After stirring for 10 min 1,2-dichloroethane (100 mL) is added and the stirring continued for 30 min. 5b (12.5 g, 50 mmol) in 1,2-dichloroethane (25 mL) is added over 15 min. The mixture is stirred for 60 min at room temperature. The organic phase is separated, washed with H2O (50 mL), dried (MgSO4), and evaporated. The residue is stirred with Et2O (100 mL), insoluble material filtered off and washed with Et2O. The combined Et2O-phases are evaporated and the residue crystallized from ice-cold pentane to yield 8.5 g (74%) of 6mb, mp 37.2°-38.4° C.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
[Compound]
Name
HSO4
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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